Fusidic Acid

Description

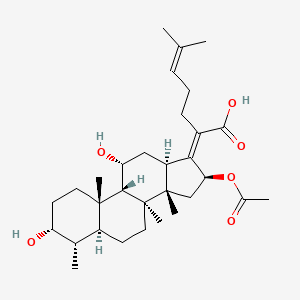

Structure

3D Structure

Propriétés

IUPAC Name |

(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36)/b26-20-/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECPWNUMDGFDKC-MZJAQBGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

751-94-0 (hydrochloride salt) | |

| Record name | Fusidic acid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006990063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023086 | |

| Record name | Fusidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fusidic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015570 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.21e-03 g/L | |

| Record name | Fusidic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015570 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6990-06-3 | |

| Record name | Fusidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6990-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fusidic acid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006990063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fusidic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | fusidic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fusidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fusidic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FUSIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59XE10C19C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fusidic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015570 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

192.5 °C | |

| Record name | Fusidic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fusidic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015570 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Discovery and Origin of Fusidic Acid from Fusidium coccineum

This technical guide provides a comprehensive overview of the discovery, origin, and key experimental methodologies related to this compound, a significant antibiotic derived from the fungus Fusidium coccineum. It is designed to serve as a detailed resource for professionals in the fields of microbiology, pharmacology, and drug development.

Introduction

This compound is a bacteriostatic antibiotic belonging to the fusidane class of steroids.[1] First isolated in 1960, it has a unique steroidal structure and exerts its antimicrobial effect by inhibiting bacterial protein synthesis.[2][3] Clinically, this compound is primarily used to treat infections caused by Gram-positive bacteria, most notably Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1][4] Its discovery from Fusidium coccineum marked a significant advancement in the development of antibiotics with novel mechanisms of action.[2][5]

Discovery and Origin

This compound was discovered and isolated in 1960 by researchers at Leo Pharma in Ballerup, Denmark.[5][6] The antibiotic was derived from the fermentation broth of the fungus Fusidium coccineum.[7][8] While F. coccineum is the primary source, this compound has also been isolated from other fungal species, including Mucor ramannianus, an Acremonium species, and Isaria kogana.[6] The initial clinical use of this compound began in 1962.[2][6] A unique characteristic of its production is that this compound is not secreted into the fermentation medium but must be extracted from the fungal mycelium, which adds complexity to its isolation and purification process.[9]

Physicochemical and Antimicrobial Properties

The fundamental properties of this compound are summarized in the tables below, providing key quantitative data for researchers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₁H₄₈O₆ | [3][10] |

| Molecular Weight | 516.71 g/mol | [3][10] |

| Melting Point | 192-193 °C | [3][11] |

| pKa | 5.35 | [3][10] |

| Solubility in Water | 5.21 x 10⁻³ g/L | [10] |

| Optical Rotation [α]D²⁰ | -9° (in chloroform) | [3] |

Mechanism of Action

This compound inhibits bacterial protein synthesis by targeting the elongation factor G (EF-G).[4][9] It binds to the EF-G-ribosome complex, preventing the release of EF-G and thereby stalling the translocation of the ribosome along the mRNA.[12][13] This unique mechanism of action means there is little to no cross-resistance with other classes of antibiotics.[4][9] While primarily bacteriostatic, it can exhibit bactericidal activity at higher concentrations.[14]

Spectrum of Antimicrobial Activity

This compound is most effective against Gram-positive bacteria.[9][14] It demonstrates potent activity against Staphylococcus species (including MRSA), Streptococcus species, and Corynebacterium species.[5][15] Its activity against most Gram-negative bacteria is limited, with the exception of Neisseria and Bacteroides species, which may show sensitivity.[14]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound

| Bacterial Species | MIC Range (μg/mL) | Reference |

| Staphylococcus aureus | 0.03 - 0.12 | [9] |

| Staphylococcus aureus (MRSA) | ≤ 0.25 | [9] |

| Streptococcus pyogenes | 4 - 8 | [9] |

| Enterococcus spp. | 4 | [9] |

| Mycobacterium tuberculosis | 8 - 64 | [2] |

Experimental Protocols

This section details the methodologies for the fermentation of Fusidium coccineum to produce this compound, its subsequent isolation and purification, and the determination of its antimicrobial activity.

Fermentation of Fusidium coccineum for this compound Production

The production of this compound is achieved through a multi-stage fermentation process.[16]

a) Seed Culture Preparation:

-

A spore suspension of Fusidium coccineum (e.g., ATCC 14700) is prepared with a concentration of approximately 10⁶ spores/mL.[17]

-

The spore suspension is inoculated into a seed culture medium in a shake flask.[17]

-

The seed culture is incubated at 25-28 °C for 48 hours with shaking at approximately 200 rpm.[16]

-

The vigorously grown seed culture is then transferred to a larger seed tank for further propagation before inoculating the main fermentation vessel.[16]

b) Fermentation Medium and Conditions:

-

Seed Medium Composition (g/L): Sucrose 25, Glycerol 6, Cottonseed meal 15, Soybean powder 1.5, (NH₄)₂SO₄ 2, KH₂PO₄ 0.15, MgSO₄·7H₂O 0.02, FeCl₃·6H₂O 0.02. The pH is adjusted to 7.2.[17]

-

Production Medium Composition (g/L): Sucrose 30, Glycerol 6.5, Cottonseed meal 25, Soybean powder 2, (NH₄)₂SO₄ 2.5, KH₂PO₄ 0.25, MgSO₄·7H₂O 0.025, FeCl₃·6H₂O 0.025. The pH is adjusted to 6.8.[17]

-

Fermentation Parameters:

It has been observed that increased concentrations of carbon sources stimulate this compound production, while high levels of certain nitrogen forms can decrease the yield.[18][19]

Isolation and Purification of this compound

The following protocol outlines a general procedure for the extraction and purification of this compound from the fungal biomass.

-

Biomass Separation: At the end of the fermentation, the pH of the broth is adjusted to an acidic level to insolubilize the this compound, causing it to precipitate with the biomass. The solid mass is then separated from the fermentation broth by filtration.[20]

-

Solvent Extraction: The filtered biomass containing this compound is extracted with a water-immiscible organic solvent, such as methylene chloride or ethyl acetate.[20][21]

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.[21]

-

Chromatographic Separation: The crude extract is subjected to column chromatography using silica gel (200-300 mesh). A gradient elution with petroleum ether and ethyl acetate is used to separate the this compound from other metabolites.[21]

-

Crystallization and Recrystallization: The purified this compound is crystallized from a solvent such as anhydrous methanol. Further purification can be achieved by recrystallization from a methanol-water solution (e.g., 20-25% methanol).[22]

-

Final Product: The resulting product is a high-purity crystalline this compound (>98% purity).[20]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard assay for determining the MIC of an antibiotic.[13]

-

Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium at 37°C until it reaches the logarithmic growth phase. The culture is then diluted to a standardized concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL.[13]

-

Preparation of Antibiotic Dilutions: A stock solution of this compound is prepared in an appropriate solvent. Serial two-fold dilutions of the stock solution are then made in a 96-well microtiter plate, with each well containing a specific concentration of the antibiotic in the broth medium.[13]

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (containing bacteria and broth without the antibiotic) and a negative control well (containing only broth) are included. The plate is then incubated at 37°C for 18-24 hours.[13]

-

MIC Determination: After incubation, the plate is visually inspected for turbidity, which indicates bacterial growth. The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.[13]

Biosynthesis and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the biosynthetic pathway of this compound and the key experimental workflows.

Biosynthesis of this compound

The biosynthesis of this compound in F. coccineum begins with acetyl-CoA and proceeds through the mevalonate pathway to produce the key intermediate, (3S)-2,3-oxidosqualene. This intermediate is then cyclized and further modified by multiple enzymes, including cytochrome P450s and short-chain dehydrogenases/reductases, to yield this compound.[23]

References

- 1. researchgate.net [researchgate.net]

- 2. Bioactivities and Structure–Activity Relationships of this compound Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. researchgate.net [researchgate.net]

- 5. discofinechem.com [discofinechem.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound [m.zk.grandiospharm.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. This compound: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C31H48O6 | CID 3000226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | 6990-06-3 [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. academic.oup.com [academic.oup.com]

- 15. scribd.com [scribd.com]

- 16. CN101812498A - Fermentation production method of this compound - Google Patents [patents.google.com]

- 17. CN101818186A - Culture medium for producing this compound by fermentation method - Google Patents [patents.google.com]

- 18. [Characteristics of fucidin biosynthesis by a Fusidium coccineum 257 A strain] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [Some characteristics of fucidin biosynthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ES2204331B1 - PROCEDURE FOR OBTAINING this compound FROM A FERMENTATION BRASS. - Google Patents [patents.google.com]

- 21. Method for preparing this compound through fermentation by using plant endophytic fungus - Eureka | Patsnap [eureka.patsnap.com]

- 22. RU2192470C2 - Method of this compound preparing - Google Patents [patents.google.com]

- 23. High-yield strain of this compound obtained by atmospheric and room temperature plasma mutagenesis and the transcriptional changes involved in improving its production in fungus Fusidium coccineum - PubMed [pubmed.ncbi.nlm.nih.gov]

Fusidic Acid's Mechanism of Action on Bacterial Protein Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusidic acid is a bacteriostatic antibiotic that exhibits potent activity primarily against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its unique steroidal structure and mechanism of action, which involves the inhibition of bacterial protein synthesis, set it apart from other major antibiotic classes.[2][3] This guide provides a comprehensive technical overview of the molecular mechanism by which this compound disrupts bacterial protein synthesis, with a focus on its interaction with Elongation Factor G (EF-G) and the ribosome. This document details the key experimental findings, presents quantitative data, outlines methodologies of pivotal experiments, and provides visual representations of the involved pathways and workflows.

Core Mechanism of Action: Stalling the Ribosome

This compound's primary target is the elongation phase of bacterial protein synthesis.[2] It specifically interferes with the function of Elongation Factor G (EF-G), a GTPase essential for the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome, a critical step for the continuation of the polypeptide chain elongation.[2][4]

The mechanism unfolds as follows:

-

Binding to the Ribosome-EF-G Complex: this compound has a low affinity for free EF-G but exhibits a strong affinity for the EF-G-ribosome complex.[3]

-

Trapping EF-G after GTP Hydrolysis: Following the hydrolysis of GTP by EF-G, which provides the energy for translocation, this compound binds to a pocket formed by domains I, II, and III of EF-G and the sarcin-ricin loop of the 23S rRNA.[5][6] This binding event traps EF-G in its GDP-bound state on the ribosome.[3][4]

-

Inhibition of EF-G Release: The presence of this compound stabilizes the EF-G-GDP complex on the ribosome, preventing the conformational changes necessary for the release of EF-G.[2][4]

-

Halting Protein Synthesis: With EF-G stalled on the ribosome, the A-site remains blocked, preventing the accommodation of a new aminoacyl-tRNA. This effectively arrests the elongation cycle and, consequently, bacterial protein synthesis.[2]

Recent studies have revealed that this compound can target EF-G at multiple stages of the translocation process, including an early translocation state and an intermediate state, ultimately leading to the stalling of the ribosome.[3][4] While the inhibition of translocation is considered the primary mode of its antibacterial action, this compound has also been shown to inhibit ribosome recycling, a process also mediated by EF-G.[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the inhibitory activity of this compound.

| Parameter | Value | Organism/System | Reference |

| Inhibition Constant (KI) | 1 µM | E. coli (apo-ribosome-induced GTP hydrolysis) | [4] |

| 0.6 µM | E. coli (peptide elongation cycle) | [4] | |

| 50% Inhibitory Concentration (IC50) | ~0.1 µM | Ribosome disassembly by EF-G/RRF | [7] |

| ~200 µM | EF-G turnover (assayed by translocation) | [7] | |

| K50% | ~1 µM | FA inhibition of multiple rounds of GTP hydrolysis | [3] |

Key Experimental Protocols

Nitrocellulose Filter Binding Assay for 70S-EF-G-GDP-FA Complex Formation

This assay is used to quantify the formation of the stable complex between the 70S ribosome, EF-G, and this compound in the presence of GTP.

Materials:

-

70S ribosomes

-

Purified EF-G

-

[³H]GTP (tritiated GTP)

-

This compound

-

TAM Buffer: 10 mM Tris (pH 7.5), 10 mM ammonium chloride, 10 mM magnesium acetate, 0.3 mM this compound

-

Nitrocellulose membrane filters (0.45 µm)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing 1 µM 70S ribosomes, 5 µM EF-G, 10 µM [³H]GTP, and 0.5 mM this compound in TAM buffer.[8]

-

Incubate the mixture at 37°C for 5 minutes to allow for complex formation.[8]

-

Filter 50 µl of the reaction mixture through a nitrocellulose membrane filter pre-soaked in TAM buffer.[8]

-

Wash the filter with 5 ml of TAM buffer to remove unbound components.[8]

-

The amount of the 70S-EF-G-[³H]GDP-FA complex retained on the filter is quantified by measuring the radioactivity using a scintillation counter.[8]

In Vitro Transcription-Translation (IVTT) Assay

This assay assesses the inhibitory effect of this compound on the overall process of protein synthesis in a cell-free system.

Materials:

-

E. coli S30 extract (or a commercial IVTT kit)

-

DNA template encoding a reporter protein (e.g., luciferase)

-

Amino acid mixture

-

Energy source (ATP, GTP)

-

This compound at various concentrations

Procedure:

-

Set up the IVTT reaction according to the manufacturer's instructions, typically including the S30 extract, DNA template, amino acids, and energy source.

-

Add this compound to the reactions at a range of final concentrations.

-

Incubate the reactions at 37°C for a specified period (e.g., 60-90 minutes) to allow for protein synthesis.

-

Quantify the amount of synthesized reporter protein. For luciferase, this is done by measuring luminescence after adding the appropriate substrate.

-

The IC50 value can be determined by plotting the percentage of protein synthesis inhibition against the concentration of this compound.

Stopped-Flow and Quench-Flow Kinetic Analysis

These rapid kinetics techniques are employed to study the individual steps of the translocation process and how they are affected by this compound.

Stopped-Flow Spectroscopy:

-

Reactants (e.g., pre-translocation ribosomal complex and EF-G with GTP and this compound) are rapidly mixed.[4]

-

The reaction is monitored in real-time by a spectroscopic signal, such as changes in fluorescence or light scattering, to measure rates of conformational changes or complex formation.[4] For example, ribosome splitting can be monitored by the decrease in Rayleigh light scattering.[4]

Quench-Flow:

-

Reactants are mixed for a defined, short period.[4]

-

The reaction is then rapidly stopped ("quenched"), often by the addition of acid.[4]

-

The products of the reaction at that specific time point are then analyzed, for instance, by HPLC to measure GTP hydrolysis.[4] By varying the reaction time before quenching, the kinetics of the reaction can be determined.

Cryo-Electron Microscopy (Cryo-EM) of the Ribosome-EF-G-Fusidic Acid Complex

Cryo-EM is used to visualize the three-dimensional structure of the stalled ribosomal complex at near-atomic resolution.

Procedure Outline:

-

Complex Formation: The 70S ribosome-EF-G-GDP-fusidic acid complex is prepared by incubating purified 70S ribosomes, EF-G, GTP, and this compound.[9]

-

Grid Preparation: A small volume of the complex solution is applied to an electron microscopy grid, blotted to create a thin film, and rapidly plunged into liquid ethane to vitrify the sample.

-

Data Collection: The vitrified grids are imaged in a transmission electron microscope under cryogenic conditions. Thousands of images of individual ribosomal particles in different orientations are collected.

-

Image Processing and 3D Reconstruction: The particle images are computationally aligned and classified to generate a high-resolution three-dimensional map of the complex.[5]

-

Model Building and Analysis: An atomic model of the complex is built into the cryo-EM density map to reveal the detailed interactions between this compound, EF-G, and the ribosome.[5]

X-ray Crystallography of the Ribosome-EF-G-Fusidic Acid Complex

X-ray crystallography provides high-resolution structural information of the stalled complex.

Procedure Outline:

-

Crystallization: The purified Ribosome-EF-G-Fusidic Acid complex is subjected to various crystallization screening conditions to obtain well-ordered crystals.

-

X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[6]

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the complex, into which an atomic model is built and refined to yield a high-resolution three-dimensional structure.[6]

Visualizations

Mechanism of this compound Action

Caption: The inhibitory pathway of this compound on bacterial protein synthesis.

Experimental Workflow: Nitrocellulose Filter Binding Assay

Caption: Workflow for the nitrocellulose filter binding assay.

Conclusion

This compound's mechanism of action is a well-defined process that involves the specific targeting and trapping of the elongation factor G on the bacterial ribosome, post-GTP hydrolysis. This leads to a stall in the translocation step of protein synthesis, ultimately inhibiting bacterial growth. The detailed understanding of this mechanism, facilitated by a range of biochemical and structural biology techniques, provides a solid foundation for the rational design of novel this compound derivatives with improved potency and resistance profiles. The experimental protocols outlined in this guide serve as a reference for researchers aiming to further investigate the nuances of this antibiotic's interaction with the bacterial translation machinery.

References

- 1. Purification of elongation factors EF-Tu and EF-G from Escherichia coli by covalent chromatography on thiol-sepharose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound Targets Elongation Factor G in Several Stages of Translocation on the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of this compound inhibition of RRF- and EF-G-dependent splitting of the bacterial post-termination ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structures of the Staphylococcus aureus ribosome inhibited by this compound and this compound cyclopentane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The structure of the ribosome with elongation factor G trapped in the posttranslocational state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of Elongation Factor-G-mediated this compound Resistance and Fitness Compensation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Visualization of elongation factor G on the Escherichia coli 70S ribosome: The mechanism of translocation - PMC [pmc.ncbi.nlm.nih.gov]

Elongation Factor G (EF-G) as the Target of Fusidic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between the antibiotic fusidic acid and its molecular target, Elongation Factor G (EF-G), a critical component of the bacterial protein synthesis machinery. It delves into the mechanism of action, the molecular basis of resistance, and detailed experimental protocols for studying this interaction. This document is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development, offering in-depth technical details and data-driven insights.

Introduction: Elongation Factor G and this compound

Elongation Factor G (EF-G) is a prokaryotic GTPase that plays a crucial role in the translocation of messenger RNA (mRNA) and transfer RNA (tRNA) through the ribosome during protein synthesis.[1] This essential process ensures the sequential addition of amino acids to the growing polypeptide chain. This compound, a bacteriostatic antibiotic derived from the fungus Fusidium coccineum, effectively halts bacterial growth by specifically targeting EF-G.[2][3][4] Its primary clinical application is in the treatment of infections caused by Gram-positive bacteria, most notably Staphylococcus aureus, including methicillin-resistant strains (MRSA).[3]

Mechanism of Action: this compound's Inhibition of EF-G

This compound's inhibitory action is not on free EF-G but on the EF-G-ribosome complex.[5] During the elongation cycle of protein synthesis, EF-G, in its GTP-bound state, binds to the ribosome to facilitate the translocation of the peptidyl-tRNA from the A-site to the P-site.[1] Following this, GTP is hydrolyzed to GDP, which would normally lead to a conformational change in EF-G and its subsequent release from the ribosome, freeing the A-site for the next aminoacyl-tRNA.

This compound binds to a pocket at the interface of domains I, II, and III of EF-G, but only after GTP hydrolysis has occurred.[6] This binding event traps EF-G in a post-translocation state on the ribosome, preventing its dissociation.[3][7] By locking EF-G on the ribosome, this compound effectively stalls protein synthesis, leading to the bacteriostatic effect.[2][3]

Signaling Pathway of this compound Inhibition

Caption: Mechanism of this compound Inhibition of Protein Synthesis.

Quantitative Data

The interaction between this compound and EF-G, and its subsequent effect on bacterial growth, can be quantified through various parameters.

| Parameter | Organism/System | Value | Reference |

| Inhibition Constant (KI) | E. coli biochemical system | 0.6 µM | [8] |

| 50% Inhibitory Concentration (IC50) | Ribosome disassembly by EF-G/RRF | ~0.1 µM | [9] |

| Dissociation Constant (Kd) of FusB for EF-G | S. aureus | 63 ± 5 nM | [10] |

| Dissociation Constant (Kd) of FusC for EF-G | S. aureus | 25 ± 2 nM | [10] |

| Minimum Inhibitory Concentration (MIC90) for MSSA (USA) | S. aureus | 0.12 µg/mL | [11] |

| Minimum Inhibitory Concentration (MIC90) for MRSA (USA) | S. aureus | 0.12 µg/mL | [11] |

| Minimum Inhibitory Concentration (MIC90) for CoNS (USA) | Coagulase-negative staphylococci | 0.12 µg/mL | [11] |

| Minimum Inhibitory Concentration (MIC90) for MSSA (Canada) | S. aureus | 0.25 µg/mL | [11] |

| Minimum Inhibitory Concentration (MIC90) for MRSA (Canada) | S. aureus | 0.25 µg/mL | [11] |

| Minimum Inhibitory Concentration (MIC) Range | M. genitalium | 0.31 to 4 µg/mL | [12] |

Mechanisms of Resistance to this compound

Bacterial resistance to this compound primarily arises from two mechanisms: alterations in the drug target (EF-G) and protection of the target.

-

fusA Gene Mutations: Mutations in the fusA gene, which encodes EF-G, are a common cause of high-level resistance.[13][14] These mutations can either directly interfere with the binding of this compound or destabilize the this compound-induced stalled state of EF-G on the ribosome.[13] However, these mutations can sometimes come at a fitness cost to the bacterium.[13]

-

FusB-type Proteins: The most prevalent mechanism of resistance, particularly in S. aureus, involves the acquisition of plasmid-encoded fusB-like genes (fusB, fusC, fusD).[13][15] These genes encode proteins that bind to the EF-G-ribosome complex that is stalled by this compound and actively promote the release of EF-G from the ribosome, thereby allowing protein synthesis to resume.[13][16]

Logical Relationship of this compound Resistance Mechanisms

Caption: Overview of this compound Resistance Mechanisms.

Experimental Protocols

X-ray Crystallography of the EF-G-Ribosome-Fusidic Acid Complex

This protocol aims to determine the three-dimensional structure of EF-G in complex with the ribosome and this compound.

-

Preparation of Ribosomes and EF-G:

-

Purify 70S ribosomes from a suitable bacterial strain (e.g., Thermus thermophilus or Escherichia coli) through sucrose gradient centrifugation.

-

Overexpress and purify EF-G, often with a histidine tag for affinity chromatography.

-

-

Complex Formation:

-

Crystallization:

-

Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop). This involves mixing the complex solution with a reservoir solution containing precipitants (e.g., polyethylene glycol).

-

Optimize lead conditions to obtain diffraction-quality crystals.

-

-

Data Collection and Structure Determination:

Experimental Workflow for X-ray Crystallography

Caption: Workflow for X-ray Crystallography of the EF-G-Ribosome Complex.

Kinetic Analysis of EF-G Inhibition by this compound using Stopped-Flow and Quench-Flow Techniques

These methods are used to study the kinetics of this compound's inhibition of EF-G-dependent processes on the ribosome.

-

Preparation of Reagents:

-

Prepare highly active 70S ribosomes, purified EF-G, and other translation components (e.g., tRNA, mRNA, GTP).

-

Prepare solutions of this compound at various concentrations.

-

-

Stopped-Flow Measurement of Ribosome Splitting:

-

This technique is used to monitor the dissociation of the 70S ribosome into its 30S and 50S subunits, a process facilitated by EF-G and Ribosome Recycling Factor (RRF).[8]

-

A solution containing post-termination ribosomal complexes is rapidly mixed with a solution containing EF-G, RRF, and varying concentrations of this compound in a stopped-flow apparatus.

-

The change in light scattering is monitored over time, which is proportional to the extent of ribosome splitting.[7]

-

-

Quench-Flow Measurement of GTP Hydrolysis and Peptide Bond Formation:

-

This method allows for the study of single-turnover events.

-

For GTP hydrolysis, a reaction mixture containing ribosomes, EF-G, and [γ-³²P]GTP is rapidly mixed with this compound. The reaction is quenched at different time points with acid, and the amount of released ³²P-inorganic phosphate is quantified.[7]

-

For peptide bond formation, an initiation complex with a radiolabeled amino acid is mixed with the elongation components, EF-G, and this compound. The reaction is quenched, and the formation of dipeptides is analyzed by techniques such as HPLC.[5]

-

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Broth Microdilution Method:

-

Prepare a serial two-fold dilution of this compound in a multi-well plate containing a suitable bacterial growth medium.

-

Inoculate each well with a standardized suspension of the test bacterium (e.g., S. aureus).

-

Include positive (no antibiotic) and negative (no bacteria) growth controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth is observed.

-

-

Agar Dilution Method:

-

Prepare a series of agar plates, each containing a different concentration of this compound.

-

Spot a standardized inoculum of the test bacteria onto the surface of each plate.

-

Incubate the plates and determine the MIC as the lowest concentration of this compound that inhibits visible growth.[18]

-

Conclusion

The interaction between this compound and Elongation Factor G is a well-characterized example of targeted antibiotic action. By stabilizing the EF-G-ribosome complex, this compound effectively halts bacterial protein synthesis. Understanding the molecular details of this interaction, the kinetics of inhibition, and the mechanisms of resistance is crucial for the continued clinical use of this compound and for the development of new antibiotics that can overcome existing resistance. The experimental protocols outlined in this guide provide a framework for researchers to further investigate this important antibiotic-target pair.

References

- 1. EF-G - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound Targets Elongation Factor G in Several Stages of Translocation on the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and function of FusB: an elongation factor G-binding this compound resistance protein active in ribosomal translocation and recycling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Elongation Factor-G-mediated this compound Resistance and Fitness Compensation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of this compound inhibition of RRF- and EF-G-dependent splitting of the bacterial post-termination ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. Evaluation of the activity of this compound tested against contemporary Gram-positive clinical isolates from the USA and Canada - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mechanisms of this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of global patterns and the genetics of this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Mechanisms of this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Crystal Structures of EF-G-Ribosome Complexes Trapped in Intermediate States of Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MIC determination of this compound and of ciprofloxacin using multidisk diffusion tests - PubMed [pubmed.ncbi.nlm.nih.gov]

Fusidic Acid: A Comprehensive Analysis of its In-Vitro Activity Against Gram-Positive Bacteria

For Immediate Release

This technical guide provides an in-depth overview of the spectrum of activity of fusidic acid against a range of clinically relevant Gram-positive bacteria. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, details experimental methodologies for susceptibility testing, and visualizes the underlying mechanism of action.

Introduction

This compound is a bacteriostatic antibiotic that has been in clinical use for decades, valued for its potent activity against staphylococcal infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its unique mechanism of action, targeting bacterial protein synthesis by inhibiting elongation factor G (EF-G), results in a low potential for cross-resistance with other antibiotic classes.[4][5][6] This guide serves as a technical resource, offering a detailed examination of this compound's efficacy against a variety of Gram-positive pathogens.

Spectrum of Activity: Quantitative Analysis

This compound demonstrates a narrow but potent spectrum of activity, primarily targeting Gram-positive cocci.[5][6] Its efficacy varies across different species, with exceptional activity against staphylococci. The following tables summarize the in-vitro activity of this compound, presenting Minimum Inhibitory Concentration (MIC) data from various studies. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 1: In-Vitro Activity of this compound against Staphylococcus Species

| Bacterial Species | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.12 | 0.25 | ≤0.06 - >8 | [4][7][8] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.12 | 0.25 | ≤0.06 - >8 | [4][7][8] |

| Coagulase-Negative Staphylococci | - | 0.12 | 0.25 | ≤0.06 - >8 | [7][8] |

Table 2: In-Vitro Activity of this compound against Streptococcus and Enterococcus Species

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Streptococcus pyogenes (Group A) | 4 | 8 | 1 - >8 | [4][7] |

| Streptococcus agalactiae (Group B) | - | 8 | - | [4] |

| Viridans Group Streptococci | >8 | >8 | 1 - >8 | [4][7] |

| Enterococcus faecalis | 4 | 4 | 2 - 8 | [7][9][10] |

| Enterococcus faecium | 4 | 4 | 2 - 8 | [9] |

Table 3: In-Vitro Activity of this compound against Other Gram-Positive Bacteria

| Bacterial Species | MIC (µg/mL) | Reference(s) |

| Corynebacterium spp. | ≤0.12 | [4] |

| Clostridium difficile | MIC₉₀ = 2 | [4] |

Mechanism of Action

This compound exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1][6] It specifically targets elongation factor G (EF-G), a crucial protein involved in the translocation of the ribosome along mRNA during protein synthesis.[11] this compound binds to the EF-G-ribosome complex after GTP hydrolysis, locking EF-G on the ribosome and preventing its release.[11][12] This stalls the entire process of peptide chain elongation, ultimately halting bacterial growth.[6][11]

Mechanism of action of this compound.

Experimental Protocols for Susceptibility Testing

Accurate determination of this compound's in-vitro activity is crucial for both clinical and research purposes. The following are detailed protocols for standard susceptibility testing methods.

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

-

This compound analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in CAMHB to a working concentration.

-

Serial Dilutions: Perform two-fold serial dilutions of the working solution in the 96-well plate to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Broth microdilution workflow.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium upon which the test organisms are inoculated.

Materials:

-

This compound analytical standard

-

Mueller-Hinton Agar (MHA)

-

Petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland

-

Inoculator (e.g., multipoint replicator)

Procedure:

-

Preparation of Agar Plates: Prepare a series of MHA plates containing two-fold dilutions of this compound. A control plate with no antibiotic should also be prepared.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute to achieve a final inoculum of approximately 10⁴ CFU per spot.

-

Inoculation: Inoculate the surface of each agar plate with the standardized bacterial suspensions.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.

Disk Diffusion (Kirby-Bauer) Method

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.

Materials:

-

This compound disks (e.g., 10 µg)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile swabs

-

Calipers or ruler

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculation: Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the bacterial suspension to create a lawn.

-

Disk Application: Aseptically apply a this compound disk to the surface of the inoculated agar plate.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-18 hours.

-

Reading Results: Measure the diameter of the zone of inhibition around the disk in millimeters. The interpretation of susceptible, intermediate, or resistant is based on established breakpoints from organizations like EUCAST or CLSI.[13][14][15][16]

Resistance Mechanisms

Resistance to this compound in staphylococci can arise through several mechanisms.[12][17] The most common is the acquisition of fusB-type genes, which encode proteins that protect EF-G from the action of this compound.[12][18] Another significant mechanism involves point mutations in the chromosomal fusA gene, which encodes EF-G itself, altering the drug's binding site.[1][17] A less common mechanism involves mutations in the fusE gene, which encodes ribosomal protein L6.[12]

Mechanisms of resistance to this compound.

Conclusion

This compound remains a valuable antimicrobial agent with potent activity against key Gram-positive pathogens, particularly Staphylococcus aureus, including MRSA strains. Its distinct mechanism of action makes it a useful option in an era of increasing antibiotic resistance. Understanding its spectrum of activity and the standardized methods for susceptibility testing is essential for its appropriate use in both clinical and research settings. Continued surveillance of resistance patterns is necessary to preserve the long-term efficacy of this important antibiotic.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. In Vitro Activity of this compound (CEM-102, Sodium Fusidate) against Staphylococcus aureus Isolates from Cystic Fibrosis Patients and Its Effect on the Activities of Tobramycin and Amikacin against Pseudomonas aeruginosa and Burkholderia cepacia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. microbiologyclass.net [microbiologyclass.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Evaluation of the activity of this compound tested against contemporary Gram-positive clinical isolates from the USA and Canada - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Repurposing this compound as an antimicrobial against enterococci with a low probability of resistance development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial activity of this compound and disk diffusion susceptibility testing criteria for gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. Mechanisms of this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Performance of this compound (CEM-102) Susceptibility Testing Reagents: Broth Microdilution, Disk Diffusion, and Etest Methods as Applied to Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. szu.gov.cz [szu.gov.cz]

- 15. EUCAST: Clinical Breakpoint Tables [eucast.org]

- 16. megumed.de [megumed.de]

- 17. Mechanisms of this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

In Vitro Susceptibility of Staphylococcus aureus to Fusidic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro susceptibility of Staphylococcus aureus to fusidic acid, a bacteriostatic antibiotic that inhibits bacterial protein synthesis.[1] The guide consolidates recent data on susceptibility patterns, details common experimental protocols for susceptibility testing, and illustrates key resistance mechanisms.

Introduction

This compound interferes with bacterial protein synthesis by preventing the translocation of elongation factor G (EF-G) from the ribosome.[2] While it has been used clinically for decades in many parts of the world, it is not yet licensed for use in the United States.[3] It demonstrates potent activity against staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5] However, the emergence of resistance is a significant concern, often associated with topical monotherapy.[6] This guide serves as a resource for understanding the nuances of this compound's activity against S. aureus and the methodologies used to assess it.

Quantitative Susceptibility Data

The in vitro activity of this compound against S. aureus is commonly quantified by determining the Minimum Inhibitory Concentration (MIC). The following tables summarize MIC data from various studies, highlighting differences between methicillin-susceptible (S. aureus) (MSSA) and methicillin-resistant (S. aureus) (MRSA) isolates, as well as regional variations.

Table 1: MIC Distribution of this compound against Staphylococcus aureus

| Study Region/Year | Isolate Type | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Resistance Rate (%) | Reference |

| USA & Canada (1997-2006) | MSSA (USA) | Not Specified | 0.12 | 0 | ||

| MRSA (USA) | Not Specified | 0.12 | 0 | [7] | ||

| MSSA (Canada) | Not Specified | 0.25 | Increasing | [7] | ||

| MRSA (Canada) | Not Specified | 0.25 | 12.2 (2005-2006) | [7] | ||

| USA (2008-2009) | S. aureus | 12,707 | 0.12 | 0.25 | 0.35 (Nonsusceptible) | [8][9] |

| MRSA | Not Specified | 0.3 (Nonsusceptible) | [8][9] | |||

| USA (2016) | S. aureus | 1,064 | [10] | |||

| Taiwan | MRSA (this compound-Resistant) | 45 | 32 | >128 | 100 | [11] |

| MSSA (this compound-Resistant) | 26 | 8 | 16 | 100 | [11] | |

| Cystic Fibrosis Patients | MRSA | 40 | (MICs: 0.125-0.5) |

Table 2: this compound Activity against Resistant Phenotypes of S. aureus (USA, 2008-2009)[9]

| Resistant Phenotype | % Susceptible to this compound (≤1 µg/mL) |

| Multidrug-Resistant | 99.3 - 99.9 |

| Methicillin-Resistant (MRSA) | 99.7 |

Mechanisms of Resistance

Resistance to this compound in S. aureus primarily occurs through two main mechanisms: alterations of the drug target site and protection of the target site by FusB family proteins.[11] A third, less common mechanism involves mutations in the ribosomal protein L6 (rplF).[11][12]

Target Site Modification

Mutations in the fusA gene, which encodes the elongation factor G (EF-G), can reduce the binding affinity of this compound to its target.[6][12] This is a common mechanism of resistance, particularly in MRSA, and can lead to high-level resistance with MICs often ≥128 μg/ml.[11]

Target Protection

The acquisition of fusB, fusC, and fusD genes provides another significant resistance mechanism.[11][12] These genes encode proteins that protect the drug target.[11][13] This type of resistance is often plasmid-mediated and typically results in low to moderate level resistance (MICs ≤ 32 μg/ml).[6][11] Studies have shown that fusA mutations are more predominant in MRSA, while fusB and fusC are more common in MSSA.[11]

Caption: Mechanisms of this compound resistance in S. aureus.

Experimental Protocols

Accurate determination of in vitro susceptibility is crucial for both clinical diagnostics and drug development. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized methods for this purpose.[14][15]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

This is a reference method for determining MIC values.

Protocol:

-

Preparation of Inoculum: A standardized inoculum of S. aureus is prepared, typically adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Preparation of this compound Dilutions: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation: Each well containing the antimicrobial dilution is inoculated with the prepared bacterial suspension. A growth control well (without antibiotic) and a sterility control well (without bacteria) are included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

This method provides a qualitative assessment of susceptibility.

Protocol:

-

Inoculum Preparation: A bacterial inoculum is prepared to the turbidity of a 0.5 McFarland standard.

-

Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar (MHA) plate in three directions to ensure confluent growth.

-

Disk Application: A paper disk impregnated with a specified amount of this compound (e.g., 10 µg) is placed on the agar surface.[14]

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

-

Result Interpretation: The diameter of the zone of growth inhibition around the disk is measured in millimeters. The zone size is interpreted as susceptible, intermediate, or resistant according to established breakpoints (e.g., EUCAST or CLSI).[14][16]

The Etest provides a quantitative MIC value.

Protocol:

-

Inoculum and Plate Preparation: An MHA plate is inoculated with the S. aureus suspension as described for the disk diffusion method.

-

Etest Strip Application: An Etest strip, which contains a predefined gradient of this compound, is applied to the surface of the agar.

-

Incubation: The plate is incubated under the same conditions as the disk diffusion test.

-

Reading the MIC: After incubation, an elliptical zone of inhibition is formed. The MIC is read where the lower part of the ellipse intersects the MIC scale on the strip.

Caption: Workflow for S. aureus this compound susceptibility testing.

Time-Kill Assays

Time-kill assays provide information on the pharmacodynamic properties of an antibiotic, specifically its bactericidal or bacteriostatic activity over time.

Protocol:

-

Inoculum Preparation: An overnight culture of S. aureus is diluted in a suitable broth (e.g., CAMHB) to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

Exposure to this compound: this compound is added to the bacterial suspension at various concentrations, often multiples of the MIC (e.g., 1x, 2x, 4x MIC). A growth control without the antibiotic is also included.

-

Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Viable Cell Counting: Serial dilutions of the collected aliquots are plated onto agar plates. After incubation, the colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.

-

Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each concentration of this compound. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity.[17] this compound is typically considered bacteriostatic, but may exhibit bactericidal activity at high concentrations.[6]

Conclusion

The in vitro susceptibility of Staphylococcus aureus to this compound remains generally high, particularly in regions where its use has been limited.[7][9] However, the potential for resistance development, driven by mechanisms such as fusA mutations and the acquisition of fusB/C genes, necessitates ongoing surveillance and careful stewardship.[6][11] Standardized susceptibility testing methodologies, as outlined by CLSI and EUCAST, are essential for accurate monitoring and for guiding therapeutic decisions and future drug development efforts. This guide provides a foundational understanding of these critical aspects for professionals in the field.

References

- 1. scribd.com [scribd.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. journals.asm.org [journals.asm.org]

- 4. In Vitro Activity of this compound (CEM-102, Sodium Fusidate) against Staphylococcus aureus Isolates from Cystic Fibrosis Patients and Its Effect on the Activities of Tobramycin and Amikacin against Pseudomonas aeruginosa and Burkholderia cepacia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Evaluation of the activity of this compound tested against contemporary Gram-positive clinical isolates from the USA and Canada - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. In vitro antimicrobial findings for this compound tested against contemporary (2008-2009) gram-positive organisms collected in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jmilabs.com [jmilabs.com]

- 11. This compound Resistance Determinants in Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. portlandpress.com [portlandpress.com]

- 13. Mechanisms of this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Performance of this compound (CEM-102) Susceptibility Testing Reagents: Broth Microdilution, Disk Diffusion, and Etest Methods as Applied to Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. szu.gov.cz [szu.gov.cz]

- 16. Disk diffusion interpretive criteria for this compound susceptibility testing of staphylococci by the National Committee for Clinical Laboratory Standards method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Oral Fusidic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of oral fusidic acid, a bacteriostatic antibiotic primarily effective against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This document synthesizes key data from various studies, outlines experimental methodologies, and presents visual representations of relevant pathways to support research and development activities.

Pharmacokinetic Profile

Oral this compound, typically administered as sodium fusidate, is well-absorbed, with a bioavailability exceeding 90% for film-coated tablets.[3][4][5][6] Its pharmacokinetic profile is characterized by high protein binding, extensive metabolism, and a unique non-linear elimination process known as autoinhibition of clearance.

Absorption

Following oral administration, this compound is readily absorbed from the gastrointestinal tract. The bioavailability of the film-coated tablet formulation is approximately 91%.[4][5][7] However, the absorption can be variable, and the bioavailability of a suspension formulation has been reported to be significantly lower.[4][5]

Effect of Food: The presence of food has been shown to decrease the rate of absorption, leading to a delayed time to maximum concentration (Tmax) and a lower peak plasma concentration (Cmax).[8][9] However, the overall extent of absorption, as measured by the area under the curve (AUC), is not significantly affected by food.[8][9] One study noted an 18% decrease in the extent of bioavailability when administered with food.[8][10][11]

Distribution

This compound is highly bound to plasma proteins, with reported binding percentages ranging from 91% to 99%.[1][3][4] Despite this high degree of protein binding, it demonstrates good penetration into various tissues, including skin blisters, burns, and infected bone and joints.[4]

Metabolism

This compound is extensively metabolized in the liver, with metabolites being the primary form of elimination, mainly through biliary excretion.[8] At least seven metabolites have been identified, some of which possess antimicrobial activity, although less than the parent compound.[4][8] The primary route of metabolism involves phase 1 reactions, primarily mediated by CYP3A4, with some contribution from phase 2 metabolism via UGT1A1.[12][13]

Excretion

The elimination of this compound is primarily non-renal, with the majority of the drug and its metabolites excreted in the bile.[4][8] Renal impairment does not significantly alter the clearance of this compound.[4][14] The elimination half-life is approximately 5 to 6 hours in adults, although it can be longer after multiple doses due to the autoinhibition of its own clearance.[1][4]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of oral this compound from various studies.

Table 1: Single-Dose Pharmacokinetics of Oral this compound (Film-Coated Tablets) in Healthy Volunteers

| Dose (mg) | Cmax (mg/L) | Tmax (h) | AUC (mg·h/L) | Half-life (h) | Reference |

| 250 | 11.6 ± 1.1 | - | - | - | [9] |

| 500 | 14.5 - 30.6 | 1.5 - 4 | - | 8.9 - 11.0 | [4][9][15] |

| 750 | 48.1 ± 3.0 | - | - | - | [9] |

| 1000 | 65.2 ± 4.2 | - | - | - | [9] |

| 500 (with food) | Reduced | Delayed | Not significantly affected | Not significantly affected | [9] |

Table 2: Multiple-Dose and Non-Linear Pharmacokinetics of Oral this compound

| Dosing Regimen | Key Observation | Implication | Reference |

| 500 mg q12h or higher | Decreased apparent total clearance with multiple doses | Drug accumulation is more than predicted from single-dose data | [8][15] |

| Loading Dose (e.g., 1500 mg q12h on day 1) | Achieves steady state within 1 day | Allows for effective concentrations to be reached early in therapy | [8][16] |

| 500 mg q12h | Time to steady state can exceed 3 weeks | A front-loaded dosing regimen may be more optimal | [8] |

Experimental Protocols

Bioavailability and Pharmacokinetic Studies

Study Design: A typical study to assess the pharmacokinetics of oral this compound involves a randomized, crossover design in healthy adult volunteers.[9][16] Both single-dose and multiple-dose regimens are often evaluated.[16] The effect of food is commonly studied by administering the drug under both fasting and fed conditions.[8][9]

Subjects: Studies are generally conducted in healthy adult subjects.[8][16] Exclusion criteria often include a history of clinically significant medical conditions, use of concomitant medications, and abnormal laboratory tests.[16]

Dosing: Doses have ranged from 250 mg to 2200 mg for single-dose studies and various multiple-dose regimens (e.g., 500 mg every 8 or 12 hours).[8][9][10][11][15] Loading dose regimens have also been investigated to achieve steady-state concentrations more rapidly.[16]

Sampling: Serial blood samples are collected at predefined time points before and after drug administration. Plasma is separated and stored frozen until analysis.

Analytical Method: The concentration of this compound in plasma is typically determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS).[8][15][17][18]

-

Sample Preparation: Plasma samples are often prepared by protein precipitation with acetonitrile, followed by centrifugation.[19]

-

Chromatographic Conditions: A C18 column is commonly used for separation.[17] The mobile phase is typically a mixture of acetonitrile and an acidic aqueous buffer.[17]

-

Detection: UV detection is often set at a wavelength of around 235 nm.[17] For LC-MS/MS, specific mass-to-charge ratios for this compound and an internal standard are monitored.[8][15]

-

Validation: The analytical method is validated for linearity, accuracy, precision, and specificity according to regulatory guidelines.[17]

Visualizations

Mechanism of Action

This compound inhibits bacterial protein synthesis by preventing the release of elongation factor G (EF-G) from the ribosome after GTP hydrolysis.[2][20] This action effectively stalls the translocation step of protein synthesis.[2]

Caption: Mechanism of this compound Action on Bacterial Protein Synthesis.

Pharmacokinetic Workflow: ADME of Oral this compound

The following diagram illustrates the absorption, distribution, metabolism, and excretion (ADME) pathway of orally administered this compound.

Caption: ADME Pathway of Oral this compound.

Drug-Drug Interactions

The hepatic metabolism of this compound, primarily through CYP3A4, makes it susceptible to drug-drug interactions. Co-administration with potent CYP3A4 inducers, such as rifampin, can lead to decreased plasma concentrations of this compound.[3] Conversely, CYP3A4 inhibitors may increase this compound levels. This compound itself can inhibit CYP3A4 and has been associated with an increased risk of rhabdomyolysis when co-administered with statins.[21]

Conclusion

Oral this compound exhibits a favorable pharmacokinetic profile for the treatment of susceptible Gram-positive infections, characterized by high bioavailability and good tissue penetration. Its non-linear pharmacokinetics, specifically the autoinhibition of clearance, necessitates consideration of dosing strategies, such as front-loading, to rapidly achieve therapeutic concentrations. A thorough understanding of its metabolism via CYP3A4 is crucial for managing potential drug-drug interactions. The methodologies and data presented in this guide provide a solid foundation for further research and development of this important antibiotic.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound pharmacology, pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Bioactivities and Structure–Activity Relationships of this compound Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C31H48O6 | CID 3000226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Population Pharmacokinetics of this compound: Rationale for Front-Loaded Dosing Regimens Due to Autoinhibition of Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and tolerance of a new film-coated tablet of sodium fusidate administered as a single oral dose to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Population pharmacokinetics of this compound: rationale for front-loaded dosing regimens due to autoinhibition of clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. This compound pharmacology, pharmacokinetics and pharmacodynamics. | Semantic Scholar [semanticscholar.org]

- 13. This compound Inhibits Hepatic Transporters and Metabolic Enzymes: Potential Cause of Clinical Drug-Drug Interaction Observed with Statin Coadministration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The pharmacokinetics and protein-binding of this compound in patients with severe renal failure requiring either haemodialysis or continuous ambulatory peritoneal dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. academic.oup.com [academic.oup.com]

- 17. benchchem.com [benchchem.com]

- 18. A Critical Review of the Properties of this compound and Analytical Methods for Its Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Structure and function of FusB: an elongation factor G-binding this compound resistance protein active in ribosomal translocation and recycling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound (oral route, injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

Fusidic Acid's Anti-inflammatory Potential: A Technical Guide for Researchers

An in-depth exploration of the non-antibiotic properties of fusidic acid, focusing on its immunomodulatory and anti-inflammatory effects demonstrated in various research models. This guide is intended for researchers, scientists, and drug development professionals.

This compound, a bacteriostatic antibiotic primarily used against Gram-positive bacteria, has demonstrated significant anti-inflammatory and immunosuppressive properties independent of its antimicrobial activity.[1][2][3] These characteristics position it as a molecule of interest for further investigation in the context of inflammatory diseases. This technical guide synthesizes key findings from in vitro and in vivo research models, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

In Vitro Anti-inflammatory Activity

This compound has been shown to modulate the function of key immune cells and the production of inflammatory mediators in various in vitro settings.

Inhibition of Cytokine Production

Studies have consistently demonstrated this compound's ability to suppress the production of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs). Notably, it inhibits the release of Interleukin-1 (IL-1), Interleukin-2 (IL-2), and Interferon-gamma (IFN-γ).[1][4] However, it does not appear to affect the production of Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6) from activated monocytes.[1][4]

| Cytokine | Cell Type | Inhibition | IC50 / Effective Concentration | Reference |

| IL-1 | Human Blood Mononuclear Cells | Yes | 15 to 50 µg/mL | [1][4] |

| IL-2 | Human T-cells | Yes | 5 to 15 µg/mL | [1][4] |

| IFN-γ | Human T-cells | Yes | 5 to 15 µg/mL | [1][4] |

| TNF-α | Human Blood Mononuclear Cells | No | - | [1][4] |

| IL-6 | Human Blood Mononuclear Cells | No | - | [1][4] |

| IL-1β | Mouse Ear Tissue (in vivo) | Yes | Dose-dependent | [2][5] |

| COX-2 | Mouse Ear Tissue (in vivo) | Yes | Dose-dependent | [2][5] |

Inhibition of T-Lymphocyte Proliferation

A key aspect of this compound's immunomodulatory effect is its reversible inhibition of T-cell proliferation. This has been observed in response to mitogens like phytohemagglutinin (PHA) and in allogeneic cell cultures.[1][4]

| Assay | Cell Type | Inhibition | IC50 | Reference |

| Phytohemagglutinin (PHA)-induced proliferation | Human T-Lymphocytes | Yes | 15 µg/mL | [1][4] |

| Allogeneic cell-induced proliferation | Human T-Lymphocytes | Yes | 15 µg/mL | [1][4] |

In Vivo Anti-inflammatory Models

Animal models have provided further evidence of this compound's anti-inflammatory efficacy.

Formalin-Induced Edema in Rats

Oral administration of this compound has been shown to significantly inhibit edema formation in a rat model of formalin-induced paw edema.[6][7][8] This model is commonly used to assess the efficacy of anti-inflammatory drugs.

| Model | Animal | Treatment | Doses | Outcome | Reference |